molecular formula C24H42O5 B026071 (3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate CAS No. 9049-98-3

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate

Cat. No.: B026071
CAS No.: 9049-98-3
M. Wt: 410.6 g/mol
InChI Key: JDRAOGVAQOVDEB-KTKRTIGZSA-N
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Description

MAHMANONOATE, also known as Methylamine hexamethylene methylamine NONOate, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. This compound is particularly valuable in studies related to cardiovascular function, neural activity, and various biological processes where nitric oxide plays a crucial role .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure is similar to other compounds that have been used in the synthesis of antiviral agents , suggesting potential targets could be viral proteins or enzymes.

Biochemical Pathways

Compounds with similar structures have been shown to trigger apoptotic cascades in certain cell types , suggesting that this compound may also influence apoptosis-related pathways.

Result of Action

Based on its structural similarity to other compounds, it may induce changes in cell function or viability, potentially leading to cell death in certain contexts .

Preparation Methods

MAHMANONOATE is synthesized through a reaction involving methylamine and hexamethylene methylamine. The process involves the formation of a diazeniumdiolate group, which is responsible for the nitric oxide-releasing properties of the compound. The reaction conditions typically require a controlled pH environment and specific temperature settings to ensure the stability and efficiency of the synthesis .

In industrial production, MAHMANONOATE is prepared in large-scale reactors where the reaction conditions are meticulously controlled to maintain the purity and yield of the product. The compound is then purified through various techniques such as crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

MAHMANONOATE undergoes several types of chemical reactions, primarily involving the release of nitric oxide. The compound spontaneously dissociates in a pH-dependent, first-order process, with a half-life of 1 minute at 37°C and 3 minutes at 22-25°C (pH 7.4). This dissociation liberates two moles of nitric oxide per mole of the parent compound .

Common reagents used in reactions with MAHMANONOATE include acids and bases that can modulate the pH to control the release rate of nitric oxide. The major products formed from these reactions are nitric oxide and the corresponding amine derivatives .

Properties

CAS No.

9049-98-3

Molecular Formula

C24H42O5

Molecular Weight

410.6 g/mol

IUPAC Name

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate

InChI

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9-

InChI Key

JDRAOGVAQOVDEB-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1COC2C1OCC2O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O

density

1.05 at 73 °F (NTP, 1992)

flash_point

greater than 212 °F (NTP, 1992)

25339-93-9

physical_description

Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992)

Related CAS

25339-93-9 (Parent)
9049-98-3 (Arlacel A)

solubility

50 to 100 mg/mL at 68° F (NTP, 1992)

Synonyms

Arlacel A
mannide mono-oleate
mannide monooleate
MONTANIDE ISA 720

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
Reactant of Route 2
Reactant of Route 2
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
Reactant of Route 3
Reactant of Route 3
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
Reactant of Route 4
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
Reactant of Route 5
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate
Reactant of Route 6
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate

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